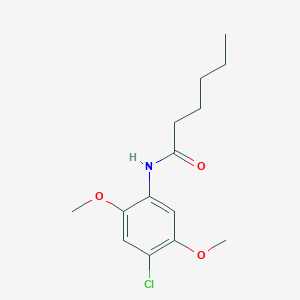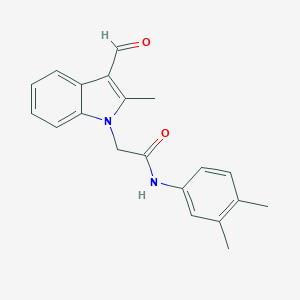![molecular formula C21H23N5O4S2 B317083 ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B317083.png)
ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a tetraazole ring, which is a five-membered ring containing four nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The final step involves the esterification of the carboxylic acid group to form the ethyl ester .
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with minimal side reactions .
Análisis De Reacciones Químicas
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and tetraazole rings, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mecanismo De Acción
The mechanism of action of ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazoles: These compounds feature a fused benzene and imidazole ring and are used in the development of various therapeutic agents.
The uniqueness of ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of the benzothiophene and tetraazole rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C21H23N5O4S2 |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N5O4S2/c1-3-30-20(28)18-15-6-4-5-7-16(15)32-19(18)22-17(27)12-31-21-23-24-25-26(21)13-8-10-14(29-2)11-9-13/h8-11H,3-7,12H2,1-2H3,(H,22,27) |
Clave InChI |
HMZNUMYNBBTHDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-[3-chloro-4-(1-piperidinyl)phenyl]thiourea](/img/structure/B317003.png)
![2-chloro-N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbothioyl)amino]phenyl}benzamide](/img/structure/B317004.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-[(2-chlorophenoxy)acetyl]thiourea](/img/structure/B317005.png)
![2-(2,4-dimethylphenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]acetamide](/img/structure/B317007.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B317010.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B317011.png)
![N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea](/img/structure/B317013.png)
![ethyl4-(butyl{[(1-mesityl-1H-tetraazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B317014.png)
![ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE](/img/structure/B317016.png)
![N-(5-{4-[(3-iodobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B317018.png)

![N-(4-{5-oxo-4-[3-(2-propynyloxy)benzylidene]-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B317020.png)
![N-(4-acetylphenyl)-N'-[(4-bromophenoxy)acetyl]thiourea](/img/structure/B317022.png)
